Cas no 1243392-80-4 (2-Fluoro-4-hydroxy-N-methylbenzamide)
2-Fluoro-4-hydroxy-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 2-FLUORO-4-HYDROXY-N-METHYLBENZAMIDE
- AMY36399
- MB34809
- 2-Fluoro-4-hydroxy-N-methylbenzamide
-
- MDL: MFCD16998328
- Inchi: 1S/C8H8FNO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12)
- InChI Key: TVQDSLFVVSYIQF-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(NC)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 0.9
- Topological Polar Surface Area: 49.3
2-Fluoro-4-hydroxy-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194337-1g |
2-Fluoro-4-hydroxy-N-methylbenzamide |
1243392-80-4 | 95% | 1g |
$1045 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1003404-5g |
2-fluoro-4-hydroxy-N-methylbenzamide |
1243392-80-4 | 95% | 5g |
$1080 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1003404-5g |
2-fluoro-4-hydroxy-N-methylbenzamide |
1243392-80-4 | 95% | 5g |
$1080 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1194337-1g |
2-Fluoro-4-hydroxy-N-methylbenzamide |
1243392-80-4 | 95% | 1g |
$1045 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1003404-5g |
2-fluoro-4-hydroxy-N-methylbenzamide |
1243392-80-4 | 95% | 5g |
$1080 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596835-1g |
2-Fluoro-4-hydroxy-N-methylbenzamide |
1243392-80-4 | 98% | 1g |
¥3094.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1194337-1g |
2-Fluoro-4-hydroxy-N-methylbenzamide |
1243392-80-4 | 95% | 1g |
$1045 | 2025-02-19 |
2-Fluoro-4-hydroxy-N-methylbenzamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-Fluoro-4-hydroxy-N-methylbenzamide
2-Fluoro-4-hydroxy-N-methylbenzamide (CAS No. 1243392-80-4): A Comprehensive Overview
The compound 2-Fluoro-4-hydroxy-N-methylbenzamide (CAS No. 1243392-80-4) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its benzamide backbone, with a fluorine atom at the 2-position and a hydroxyl group at the 4-position, along with an N-methyl substituent. Its structure makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.
Structural Features and Synthesis
The synthesis of 2-Fluoro-4-hydroxy-N-methylbenzamide involves a series of well-established organic reactions, including nucleophilic aromatic substitution and amide formation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. Researchers have explored the use of transition metal catalysts to enhance reaction yields and selectivity, making this compound more accessible for large-scale production.
Chemical Properties and Reactivity
2-Fluoro-4-hydroxy-N-methylbenzamide exhibits interesting chemical properties due to the electron-withdrawing effects of the fluorine atom and the hydroxyl group. These groups influence the molecule's reactivity, making it a valuable substrate for various organic transformations. For instance, the hydroxyl group can undergo protection/deprotection reactions, while the fluorine atom can participate in electrophilic substitutions under specific conditions.
Pharmacological Activity and Applications
Recent studies have highlighted the potential of 2-Fluoro-4-hydroxy-N-methylbenzamide as a lead compound in drug discovery. Its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), has been extensively investigated. Preclinical data suggest that this compound may have anti-inflammatory, anti-cancer, and neuroprotective properties. Furthermore, its N-methyl group contributes to improved bioavailability, making it a promising candidate for therapeutic development.
Environmental Impact and Safety Considerations
Evaluating the environmental impact of 2-Fluoro-4-hydroxy-N-methylbenzamide is crucial for its sustainable use. Studies indicate that this compound has moderate biodegradability under aerobic conditions, with degradation rates influenced by pH and temperature. Additionally, its acute toxicity profiles have been assessed in various model organisms, demonstrating low toxicity at therapeutic concentrations.
Future Directions and Research Opportunities
The future of 2-Fluoro-4-hydroxy-N-methylbenzamide lies in its further exploration as a building block for complex molecules and advanced materials. Ongoing research aims to uncover its potential as a chiral auxiliary in asymmetric synthesis and as a component in stimuli-responsive materials. Collaborative efforts between chemists, biologists, and material scientists are expected to unlock new applications for this versatile compound.
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